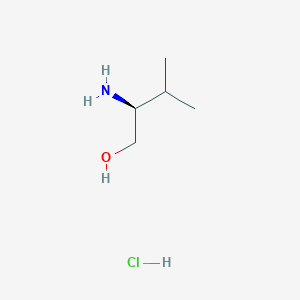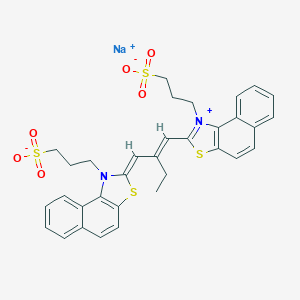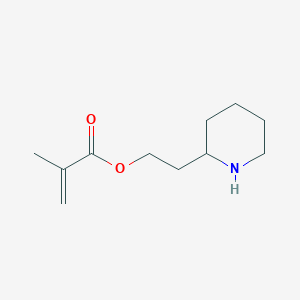
2-Piperidinoethyl methacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Piperidinoethyl methacrylate (PEMA) is a monomer that is used in the synthesis of various polymers. It has been extensively studied for its potential applications in the fields of drug delivery, tissue engineering, and biomaterials. In
Mécanisme D'action
The mechanism of action of 2-Piperidinoethyl methacrylate-based polymers in drug delivery systems involves the diffusion of the drug through the polymer matrix. The rate of drug release can be controlled by adjusting the composition of the polymer and the crosslinking density. 2-Piperidinoethyl methacrylate-based hydrogels for tissue engineering applications provide a three-dimensional scaffold for cell growth and proliferation.
Effets Biochimiques Et Physiologiques
2-Piperidinoethyl methacrylate-based polymers have been shown to be biocompatible and non-toxic. In vitro studies have demonstrated that 2-Piperidinoethyl methacrylate-based hydrogels support cell adhesion, proliferation, and differentiation. In vivo studies have shown that 2-Piperidinoethyl methacrylate-based polymers exhibit minimal inflammatory response and are well-tolerated by the host tissue.
Avantages Et Limitations Des Expériences En Laboratoire
2-Piperidinoethyl methacrylate-based polymers offer several advantages for lab experiments, including their ease of synthesis, biocompatibility, and tunable properties. However, they also have some limitations, such as their susceptibility to hydrolysis and degradation over time.
Orientations Futures
Future research on 2-Piperidinoethyl methacrylate-based polymers could focus on the development of new synthesis methods that improve the efficiency and yield of the reaction. Additionally, more studies could be conducted to investigate the biocompatibility and toxicity of 2-Piperidinoethyl methacrylate-based polymers in vivo. Finally, the potential applications of 2-Piperidinoethyl methacrylate-based polymers in tissue engineering and drug delivery systems could be further explored.
Méthodes De Synthèse
2-Piperidinoethyl methacrylate can be synthesized using various methods, including free-radical polymerization, anionic polymerization, and cationic polymerization. The most common method involves the free-radical polymerization of methacrylic acid with piperidine. The reaction proceeds in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), at elevated temperatures.
Applications De Recherche Scientifique
2-Piperidinoethyl methacrylate has been extensively studied for its potential applications in drug delivery systems. It has been used as a monomer in the synthesis of various polymers, such as poly(2-Piperidinoethyl methacrylate-co-PEGMA), which have been shown to be effective in the controlled release of drugs. 2-Piperidinoethyl methacrylate-based polymers have also been used in the development of hydrogels for tissue engineering applications.
Propriétés
Numéro CAS |
19416-48-9 |
|---|---|
Nom du produit |
2-Piperidinoethyl methacrylate |
Formule moléculaire |
C11H19NO2 |
Poids moléculaire |
197.27 g/mol |
Nom IUPAC |
2-piperidin-2-ylethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C11H19NO2/c1-9(2)11(13)14-8-6-10-5-3-4-7-12-10/h10,12H,1,3-8H2,2H3 |
Clé InChI |
GMTJKMKNOIUGPG-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OCCC1CCCCN1 |
SMILES canonique |
CC(=C)C(=O)OCCC1CCCCN1 |
Synonymes |
Methacrylic acid 2-piperidinoethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



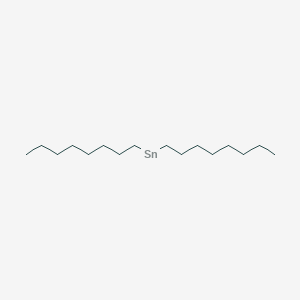
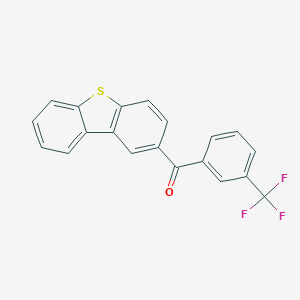
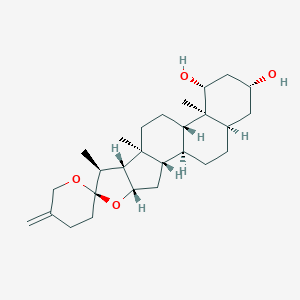
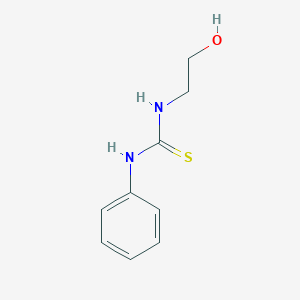
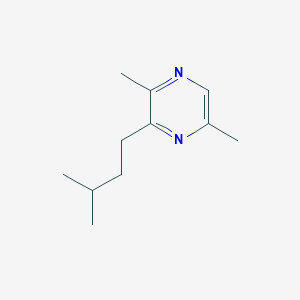

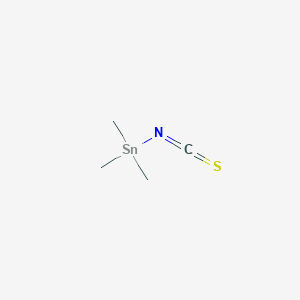
![5-Azoniaspiro[4.5]decane](/img/structure/B90742.png)

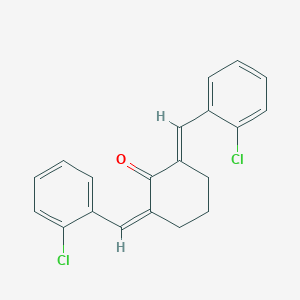
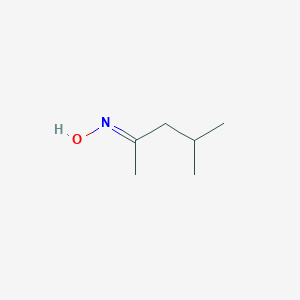
acetic acid](/img/structure/B90747.png)
